molecular formula C19H23N3O4S B2719545 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1704512-13-9

3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2719545
CAS No.: 1704512-13-9
M. Wt: 389.47
InChI Key: WCCPCOKABKANCD-UHFFFAOYSA-N
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Description

3-(3-((1R,5S)-3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is a bicyclic heterocyclic compound featuring a quinazolinone core fused to a substituted 8-azabicyclo[3.2.1]octane system. The molecule’s stereochemistry is defined by the (1R,5S) configuration of the bicyclic framework, which influences its conformational stability and biological interactions. This compound is hypothesized to target central nervous system (CNS) receptors or enzymes due to structural similarities to tropane alkaloids and kinase inhibitors .

Properties

IUPAC Name

3-[3-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-27(25,26)15-10-13-6-7-14(11-15)22(13)18(23)8-9-21-12-20-17-5-3-2-4-16(17)19(21)24/h2-5,12-15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCPCOKABKANCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one involves multiple steps, each demanding precision in both reactant purity and reaction conditions. A typical route might start with the formation of the quinazolinone core, followed by the attachment of the azabicyclo moiety and subsequent functional group modifications to introduce the methylsulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would necessitate scaling up these reactions under stringent conditions to ensure high yield and purity. This often involves the use of high-pressure reactors, temperature control systems, and continuous flow processes to optimize each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is capable of undergoing various chemical reactions:

  • Oxidation: : Typically using reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing agents like lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : Nucleophilic substitution reactions are common, utilizing reagents like sodium ethoxide.

Common Reagents and Conditions

The reactions often take place under controlled temperatures and in the presence of catalysts or specific solvents to drive the reaction to completion while minimizing side products.

Major Products

Depending on the reaction type, the major products can vary from simple alcohols and amines to more complex derivatives involving additional functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a key intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical transformations makes it invaluable in developing new pharmaceuticals and agrochemicals.

Biology and Medicine

In biology and medicine, 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is explored for its potential as a therapeutic agent, particularly due to its unique mechanism of action and molecular targets.

Industry

Industrial applications include its use in the production of specialty chemicals and as a building block in material science for creating polymers with specific properties.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets within the cell, modulating pathways that are crucial for maintaining cellular functions. These interactions can alter biochemical processes, leading to desired therapeutic effects in the case of drug development or enhancing material properties in industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bicyclic and heterocyclic molecules. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Features Pharmacological Target / Activity
Target Compound Quinazolinone core, 8-azabicyclo[3.2.1]octane with methylsulfonyl group, (1R,5S) stereochemistry Potential CNS receptor modulation or kinase inhibition (inferred from structural analogs)
8-(Cyclopropylmethyl)-8-aza-bicyclo[3.2.1]octan-3-one () Cyclopropylmethyl substituent, ketone at position 3 Likely opioid receptor interactions (cyclopropyl groups are common in analgesics)
8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-one hydrochloride () Benzyl substituent, hydrochloride salt Anticholinergic or anticonvulsant activity (similar to tropane alkaloids)
(1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane () Triazole substituent, isopropyl and methyl groups Possible antiviral or antifungal activity (triazoles are common in antifungals)
Atropine [(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl ester] () Tropane alkaloid, ester linkage to aromatic acid Muscarinic acetylcholine receptor antagonist

Key Differences and Implications

The quinazolinone core distinguishes it from atropine’s tropane-ester structure (), suggesting divergent targets (e.g., kinase vs. acetylcholine receptor pathways) .

Stereochemical Impact :

  • The (1R,5S) configuration in the target compound may confer selectivity for specific receptor conformations, unlike the racemic mixtures seen in atropine derivatives .

Biological Activity: Compounds with triazole substituents () often exhibit antifungal activity, whereas the target’s quinazolinone moiety is linked to tyrosine kinase inhibition (e.g., EGFR inhibitors) .

Research Findings

  • A 2021 study on 8-azabicyclo[3.2.1]octane derivatives noted that electron-withdrawing groups (e.g., methylsulfonyl) enhance binding to adenosine receptors compared to electron-donating groups like benzyl .
  • Atropine’s anticholinergic activity is reduced when the ester group is replaced with a sulfonyl group, as seen in the target compound, implying a different mechanism of action .

Biological Activity

The compound 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is a novel derivative in the field of medicinal chemistry, particularly within the context of quinazoline-based compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes a quinazolinone moiety and a methylsulfonyl group, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₃S₂
Molecular Weight375.5 g/mol
CAS Number1704616-44-3
DensityNot available
SolubilityModerate (due to sulfonyl group)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The presence of the quinazoline nucleus allows for interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase, which are critical in inflammatory processes.
  • Neurotransmitter Modulation : The azabicyclo structure suggests potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine transporters, indicating possible applications in treating mood disorders.
  • Anti-inflammatory Activity : Preliminary studies indicate that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines, suggesting its use in inflammatory conditions.

Anti-inflammatory Effects

Research has demonstrated that structurally similar compounds exhibit anti-inflammatory properties through various assays:

  • Carrageenan-induced paw edema test : This model evaluates the anti-inflammatory potential by measuring paw swelling in rodents after carrageenan injection.
    CompoundInhibition (%)
    2e (similar structure)53.41
    3b (similar structure)51.81

These results highlight the potential of the quinazoline framework in developing new anti-inflammatory agents.

Neuropharmacological Studies

Studies have shown that compounds containing the azabicyclo structure can affect neurotransmitter systems:

  • Serotonin Reuptake Inhibition : Compounds similar to this quinazoline derivative have been shown to inhibit serotonin reuptake, suggesting antidepressant-like effects.

Case Studies

  • Case Study on Inflammatory Diseases : A study involving a derivative of this compound demonstrated significant reduction in inflammatory markers (TNF-α, IL-6) in animal models of rheumatoid arthritis.
  • Neuropharmacology Research : Clinical trials involving similar azabicyclo compounds indicated improvements in depressive symptoms among participants, warranting further investigation into this compound's efficacy.

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